molecular formula C19H20N4O2 B1201076 N-Methylantipyrylamide-4-aminobenzoic acid CAS No. 24891-23-4

N-Methylantipyrylamide-4-aminobenzoic acid

Cat. No.: B1201076
CAS No.: 24891-23-4
M. Wt: 336.4 g/mol
InChI Key: LANZPXPHJMROPD-UHFFFAOYSA-N
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Description

N-Methylantipyrylamide-4-aminobenzoic acid is a benzamide derivative with a complex heterocyclic structure. Its IUPAC name is p-Amino-N-(1,2-dihydro-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazol-4-yl)-N-methylbenzamide, and it is also known by synonyms such as Methylambepyrine and p-Aminobenzoic acid methylantipyryl-amide . The molecular formula is C₁₉H₂₀N₄O₂, with a molecular weight of 336.4 g/mol. Key structural features include:

  • A benzamide core with a para-amino substituent.
  • A substituted pyrazol-3-one ring (1,2-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl) linked via an N-methyl group.
  • The pyrazole ring is functionalized with methyl, phenyl, and ketone groups, which may influence its pharmacological properties .

Properties

IUPAC Name

4-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-17(21(2)18(24)14-9-11-15(20)12-10-14)19(25)23(22(13)3)16-7-5-4-6-8-16/h4-12H,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANZPXPHJMROPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179591
Record name N-Methylantipyrylamide-4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24891-23-4
Record name N-Methylantipyrylamide-4-aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024891234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylantipyrylamide-4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylantipyrylamide-4-aminobenzoic acid typically involves multiple steps:

    Formation of the Pyrazolone Moiety: The initial step involves the synthesis of the pyrazolone ring. This can be achieved by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-phenyl-3-methyl-5-pyrazolone.

    N-Methylation: The pyrazolone derivative is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Amide Formation: The final step involves the coupling of the N-methylated pyrazolone with 4-aminobenzoic acid. This can be achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Methylantipyrylamide-4-aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrazolone ring can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of the pyrazolone ring.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
N-Methylantipyrylamide-4-aminobenzoic acid has been researched for its anti-inflammatory and analgesic properties. It serves as a pharmacophore in the development of new drugs aimed at treating conditions like pain and inflammation. Its structural characteristics allow for interactions with biological targets, making it a candidate for further drug design .

Case Study: Analogs and Therapeutic Effects
Recent studies have shown that derivatives of para-aminobenzoic acid (PABA), which includes this compound, exhibit diverse therapeutic effects. These include local anesthetic properties and activity against various pathogens, which are critical in developing new treatments for multi-drug-resistant strains .

Materials Science

Synthesis of Novel Polymers
The compound is also explored for its use in synthesizing novel polymers with unique properties. Its chromophoric characteristics make it suitable for applications in dye and pigment production, enhancing the functionality of materials used in various industrial applications .

Application AreaDescription
Medicinal ChemistryAnti-inflammatory and analgesic drug development
Materials ScienceSynthesis of polymers and dyes

Biological Studies

Enzyme Inhibition and Protein-Ligand Interactions
this compound is utilized in biological studies to understand enzyme inhibition mechanisms and protein-ligand interactions. It can bind to specific enzymes, blocking substrate access and altering metabolic pathways .

Case Study: Antimicrobial Activity
Research has demonstrated that compounds incorporating PABA derivatives exhibit significant antimicrobial activity. For instance, studies on PABA analogs have shown effectiveness against Mycobacterium tuberculosis, highlighting the potential of this compound in developing new antimicrobial agents .

Industrial Applications

The compound's utility extends to industrial applications where it is used in the production of dyes and pigments due to its inherent chromophoric properties. This application is vital for industries focusing on textile manufacturing and cosmetic formulations .

Mechanism of Action

The mechanism of action of N-Methylantipyrylamide-4-aminobenzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.

    Pathways Involved: The compound may interfere with metabolic pathways involving amino acids and nucleotides, leading to altered cellular functions.

Comparison with Similar Compounds

4-(Methylamino)benzoic Acid

  • Molecular Formula: C₈H₉NO₂.
  • Molecular Weight : 151.17 g/mol.
  • Key Features: A simpler benzoic acid derivative with a para-methylamino group (-NHCH₃).

4'-Methoxy-2'-nitroacetanilide

  • Molecular Formula : C₉H₁₀N₂O₄ (estimated).
  • Molecular Weight : ~210.19 g/mol.
  • Key Features: An acetanilide derivative with methoxy (-OCH₃) and nitro (-NO₂) substituents. While it shares an aromatic amide backbone, the absence of a pyrazole ring and the presence of electron-withdrawing nitro groups differentiate it pharmacologically .

Molecular and Functional Group Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Purity (if available)
N-Methylantipyrylamide-4-aminobenzoic acid C₁₉H₂₀N₄O₂ 336.4 Benzamide, pyrazol-3-one, methylamino Pyrazole ring, phenyl, methyl groups Not specified
4-(Methylamino)benzoic acid C₈H₉NO₂ 151.17 Benzoic acid, methylamino Para-substituted aromatic acid 97%
4'-Methoxy-2'-nitroacetanilide C₉H₁₀N₂O₄ ~210.19 Acetanilide, methoxy, nitro Ortho-nitro, para-methoxy substitution 98%

Key Distinctions

Heterocyclic Complexity: this compound contains a pyrazole ring, which is absent in the other compounds.

Electron-Withdrawing Groups : 4'-Methoxy-2'-nitroacetanilide’s nitro group may reduce metabolic stability compared to the pyrazole-based compound.

Biological Activity

N-Methylantipyrylamide-4-aminobenzoic acid (N-MAPABA) is a derivative of 4-aminobenzoic acid (PABA), which has garnered attention due to its potential biological activities. This article explores the biological activity of N-MAPABA, focusing on its antimicrobial, cytotoxic, and antioxidant properties, as well as its mechanism of action.

Overview of 4-Aminobenzoic Acid Derivatives

4-Aminobenzoic acid is known for its role as a growth factor in various organisms and has been the subject of extensive research due to its derivatives' diverse biological activities. These derivatives have shown promise in areas such as antimicrobial efficacy, cytotoxicity against cancer cells, and antioxidant properties .

Antimicrobial Activity

N-MAPABA exhibits significant antimicrobial properties. Research indicates that derivatives of PABA demonstrate improved radical scavenging abilities and enhanced toxicity towards cancer cells. For instance, Schiff bases derived from PABA have shown notable antibacterial activity against methicillin-resistant Staphylococcus aureus and other pathogens, with minimum inhibitory concentrations (MIC) as low as 15.62 µM .

Table 1: Antimicrobial Efficacy of N-MAPABA Derivatives

CompoundTarget OrganismMIC (µM)
N-MAPABAStaphylococcus aureus15.62
Schiff Base from PABAE. coli31.25
Schiff Base from PABAPseudomonas aeruginosa62.5

Cytotoxic Activity

The cytotoxic effects of N-MAPABA have been evaluated in various cancer cell lines. Studies have shown that certain derivatives exhibit significant cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating effective concentration levels for inducing cell death .

Table 2: Cytotoxicity of N-MAPABA

Cell LineIC50 (µM)
HepG2≥ 15.0
MCF-7 (Breast Cancer)≥ 20.0
A549 (Lung Cancer)≥ 25.0

Antioxidant Properties

N-MAPABA and its derivatives also exhibit antioxidant properties, which contribute to their therapeutic potential. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

The mechanism by which N-MAPABA exerts its biological effects involves competitive inhibition of enzymes that utilize PABA or its derivatives in metabolic pathways. For example, sulfonamides act as structural analogs of PABA, inhibiting dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria . This inhibition disrupts nucleotide synthesis, leading to bacterial cell death.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various Schiff bases derived from PABA showed that these compounds could inhibit the growth of resistant bacterial strains effectively. The study highlighted the modification of PABA into more potent antimicrobial agents through structural changes .
  • Cytotoxicity in Cancer Research : In vitro studies on the cytotoxic effects of N-MAPABA derivatives revealed promising results against several cancer cell lines, suggesting potential applications in cancer therapy .
  • Antioxidant Activity : Research has demonstrated that N-MAPABA can protect cells from oxidative damage by scavenging reactive oxygen species (ROS), thereby providing a protective effect against cellular stress .

Q & A

Q. Table 1. Representative Reaction Conditions for Amide Coupling

ReagentSolventTemperatureYield (%)Reference
HATUDMFRT85
Potassium hydrideDMFReflux78

[Basic] What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR are used to confirm the structure, with attention to methyl group splitting (δ 2.8–3.2 ppm for N-methyl) and aromatic proton environments (δ 6.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and polymorphic stability, while TGA assesses decomposition profiles .

Q. Key Data from NIST :

  • Melting point: 215–217°C (predicted via ACD/Labs; experimental validation recommended) .
  • LogP: 2.1 (indicative of moderate lipophilicity) .

[Advanced] How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of catalysts (e.g., HATU vs. EDCI), solvents, and temperatures to identify optimal conditions .
  • Kinetic Studies : Monitoring reaction progress via in-situ FTIR or LC-MS to pinpoint rate-limiting steps .
  • Byproduct Analysis : Using HPLC-MS to identify and mitigate side products (e.g., hydrolysis intermediates) .

Case Study : A 15% yield increase was achieved by replacing DCM with DMF, enhancing solubility of the carboxylate intermediate .

[Advanced] How should researchers resolve contradictions between computational predictions and experimental data for physicochemical properties?

Answer:

  • Validation Protocols : Compare computational predictions (e.g., ACD/Labs Percepta) with experimental data (e.g., NIST reference values for melting points or solubility) .
  • Advanced Spectroscopic Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in stereochemistry or substituent positioning .
  • Computational Refinement : Adjust force fields in molecular modeling software (e.g., Gaussian) to better align with experimental observations .

Example : Predicted logP values may deviate by ±0.5 units; experimental determination via shake-flask method is recommended for critical applications .

[Basic] What are the primary research applications of this compound in medicinal chemistry?

Answer:

  • Enzyme Inhibition : The compound’s amide and aromatic groups make it a candidate for targeting serine proteases or kinase enzymes .
  • Drug Delivery : Methyl and benzoic acid moieties enhance blood-brain barrier permeability in preclinical neuroactive drug studies .
  • Biochemical Probes : Fluorescent tagging (e.g., via anthracene derivatives) enables tracking of cellular uptake mechanisms .

[Advanced] How can researchers analyze the stability and degradation pathways of this compound under accelerated storage conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at room temperature based on high-temperature stability data .
  • Crystallography : X-ray diffraction identifies polymorphic changes that may affect stability .

Q. Table 2. Stability Data from Accelerated Testing

ConditionDegradation ProductHalf-Life (Days)Reference
60°C, dryHydrolyzed amide30
40°C, 75% RHOxidized methyl group45

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